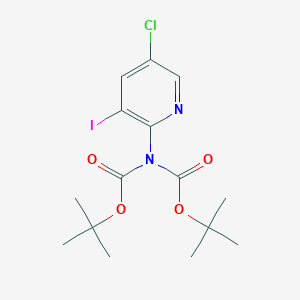
2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine is a specialized chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chloro and iodo groups, as well as a bis-Boc-protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine typically involves multiple steps, starting with the chlorination and iodination of pyridine derivatives. The Boc (tert-butoxycarbonyl) protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactions are often carried out in specialized reactors with precise temperature and pressure control to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to iodate or periodate under specific conditions.
Reduction: The chloro group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the chloro or iodo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Iodine (I2), oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base.
Major Products Formed:
Oxidation: Iodate (IO3-) or periodate (IO4-).
Reduction: 2-(N,N-BisBoc-amino)-5-chloro-3-hydroxypyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used to study biological systems and pathways involving pyridine derivatives.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
2-(N,N-BisBoc-amino)-5-bromo-3-methylpyridine
2-(N,N-BisBoc-amino)-5-chloro-3-methylpyridine
2-(N,N-BisBoc-amino)-5-iodo-3-chloropyridine
Uniqueness: 2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine is unique due to its combination of chloro and iodo substituents on the pyridine ring, which provides distinct reactivity compared to other similar compounds. This combination allows for a broader range of chemical transformations and applications.
Propriétés
IUPAC Name |
tert-butyl N-(5-chloro-3-iodopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClIN2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)11-10(17)7-9(16)8-18-11/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXBFSMUWPWPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=N1)Cl)I)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClIN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride](/img/structure/B8095473.png)



![N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride](/img/structure/B8095509.png)





